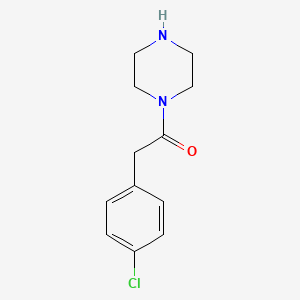
N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule. The “N-(3,5-dimethoxyphenyl)” part suggests the presence of a nitrogen atom bonded to a phenyl ring (a hexagonal carbon ring) with two methoxy (OCH3) groups attached at the 3rd and 5th positions . The “2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” part suggests the presence of a tetrahydroquinazoline ring (a two-ring structure with four nitrogen atoms), which has various oxygen, pentyl (five-carbon chain), and carboxamide (a carbonyl (C=O) group attached to a nitrogen) substitutions .
Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the types and numbers of atoms in the compound, their three-dimensional arrangement, and their connectivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. It’s likely that the compound could undergo reactions at the various functional groups present in its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure . These properties could be measured using various analytical techniques .科学的研究の応用
Aza-Peptide Synthesis
The compound serves as a precursor for aza-peptides, which are peptide analogues where nitrogen atoms replace α-carbons in the peptide backbone. Aza-peptides retain pharmacophores essential for biological activity while introducing conformational changes and increased proteolytic degradation resistance. Researchers use N′-substituted Ddz-protected hydrazines (derived from this compound) in solid-phase synthesis of aza-peptides. The process involves in-situ activation of N-Ddz,N′-substituted hydrazines with phosgene, followed by coupling to the N-terminus of a resin-bound peptide. These aza-peptides are valuable tools for structure-activity relationship studies and drug design .
Anticancer Compound Synthesis
The compound has been utilized in the synthesis of a novel anticancer agent called N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) . Researchers achieved this through Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline. In vitro cytotoxicity studies revealed its potential against cancer cell lines (MCF-7, HT29, and HL60). Further investigations are ongoing to explore its mechanism of action and potential clinical applications .
Peptidomimetics Development
N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide derivatives play a role in designing peptidomimetics. These compounds mimic peptide structures and functions, offering advantages such as improved stability, bioavailability, and target specificity. Researchers modify the compound to create peptidomimetics with desired properties for drug development .
Solid-Phase Synthesis Techniques
The Ddz-protected hydrazines derived from this compound find applications in solid-phase synthesis. Researchers can selectively deprotect the Ddz group using Mg(ClO₄)₂, allowing orthogonal compatibility with both Fmoc and Boc strategies. This versatility enables efficient solid-phase synthesis of various peptide analogues and derivatives .
Hydrazine Chemistry
Hydrazines are essential reagents in organic synthesis. The compound contributes to the pool of substituted hydrazines, which serve as building blocks for various chemical transformations. Researchers explore these derivatives for their potential in drug discovery, materials science, and catalysis .
Drug Design and Optimization
Given its unique structure, researchers investigate the compound for potential drug candidates. By modifying its substituents or functional groups, they aim to optimize its pharmacological properties. Computational studies and in vitro assays help identify promising leads for further development .
These applications highlight the versatility and scientific significance of N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide. If you need further details or have additional questions, feel free to ask! 😊 .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-5-6-9-25-21(27)18-8-7-14(10-19(18)24-22(25)28)20(26)23-15-11-16(29-2)13-17(12-15)30-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,23,26)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNYRYGWYVTVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)OC)OC)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2412334.png)
![N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2412336.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)




![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2412353.png)
![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)


![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)